1-(Butan-2-yl)-1-(chloromethyl)cyclopentane chemical structure
1-(Butan-2-yl)-1-(chloromethyl)cyclopentane chemical structure
An In-Depth Technical Guide to 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane: Synthesis, Characterization, and Applications
Introduction
The cyclopentane ring is a foundational scaffold in a multitude of biologically active molecules, including prostaglandins and steroids.[1] Its unique conformational properties, which minimize torsional strain through an "envelope" conformation, make it a valuable component in drug design, where it can serve as a core structure or an appendage to interact with hydrophobic pockets of enzymes or receptors.[1] The functionalization of the cyclopentane core with various substituents allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide focuses on the specific, non-commercially documented molecule, 1-(butan-2-yl)-1-(chloromethyl)cyclopentane, providing a comprehensive overview of its structure, a plausible synthetic route, predicted spectroscopic data, and potential applications in research and development. This molecule is of particular interest due to the presence of a reactive chloromethyl group attached to a quaternary carbon, suggesting its utility as a versatile building block in the synthesis of more complex chemical entities.
Chemical Structure and Physicochemical Properties
1-(Butan-2-yl)-1-(chloromethyl)cyclopentane possesses a unique combination of structural features that dictate its chemical behavior. The central cyclopentane ring is substituted with a sec-butyl group and a chloromethyl group, both attached to the same carbon atom, creating a quaternary stereocenter. The presence of the sec-butyl group also introduces a second stereocenter.
Key Structural Features:
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Cyclopentane Core: A five-membered aliphatic ring.
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Quaternary Carbon: The C1 of the cyclopentane ring is fully substituted, providing steric hindrance.
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Chloromethyl Group: A reactive primary alkyl chloride, susceptible to nucleophilic substitution.
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Sec-Butyl Group: A branched alkyl substituent that influences the molecule's lipophilicity and steric profile.
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Chirality: The molecule contains two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers).
Below is a 2D representation of the chemical structure:
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C10H19Cl |
| Molecular Weight | 174.71 g/mol |
| IUPAC Name | 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane |
| Canonical SMILES | CCC(C)C1(CCCC1)CCl |
| LogP (Predicted) | ~3.5-4.0 |
| Boiling Point (Predicted) | ~200-220 °C |
| Density (Predicted) | ~0.95-1.05 g/cm³ |
Proposed Synthesis
The synthesis of 1-(butan-2-yl)-1-(chloromethyl)cyclopentane can be logically approached from its corresponding tertiary alcohol, (1-(butan-2-yl)cyclopentyl)methanol. The conversion of a tertiary alcohol to a tertiary alkyl chloride is a standard transformation in organic synthesis.[2]
Synthetic Pathway Overview
The proposed synthesis involves a two-step process starting from cyclopentanone:
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Grignard Reaction: Reaction of cyclopentanone with sec-butylmagnesium bromide to form the tertiary alcohol, 1-(butan-2-yl)cyclopentanol.
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Functional Group Interconversion: Conversion of the tertiary alcohol to the target alkyl chloride. Due to the tertiary nature of the alcohol, this can be achieved using reagents like concentrated hydrochloric acid or thionyl chloride (SOCl₂).[3][4] The reaction with HCl likely proceeds through an Sₙ1 mechanism, involving the formation of a tertiary carbocation intermediate.[5]
Caption: Proposed synthetic pathway for 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane.
Experimental Protocol: Synthesis of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane from (1-(Butan-2-yl)cyclopentyl)methanol
This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials:
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(1-(Butan-2-yl)cyclopentyl)methanol
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Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)
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Pyridine (optional, with SOCl₂)
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Anhydrous diethyl ether or dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube if using SOCl₂), dissolve (1-(butan-2-yl)cyclopentyl)methanol in a suitable anhydrous solvent like diethyl ether or DCM. Cool the flask in an ice bath to 0 °C.
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Reagent Addition:
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Method A (Thionyl Chloride): Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution. A small amount of pyridine can be added to neutralize the HCl gas produced.[4]
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Method B (Hydrochloric Acid): Add an excess of cold, concentrated hydrochloric acid to the alcohol. The mixture should be stirred vigorously. For tertiary alcohols, this reaction can often proceed at room temperature.[4]
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-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up:
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Carefully pour the reaction mixture into a separatory funnel containing ice-cold water.
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If the reaction mixture is acidic, slowly add saturated sodium bicarbonate solution to neutralize any remaining acid until effervescence ceases.
-
Extract the aqueous layer with diethyl ether or DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
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-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.
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Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure 1-(butan-2-yl)-1-(chloromethyl)cyclopentane.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the chemical structure of 1-(butan-2-yl)-1-(chloromethyl)cyclopentane.
| Spectroscopy | Predicted Features |
| ¹H NMR | - ~3.5 ppm (s, 2H): Protons of the chloromethyl (-CH₂Cl) group. - ~1.5-1.8 ppm (m): Protons on the cyclopentane ring. - ~0.8-1.5 ppm (m): Protons of the sec-butyl group (-CH-, -CH₂-, -CH₃). |
| ¹³C NMR | - ~70-80 ppm: Quaternary carbon of the cyclopentane ring. - ~50-60 ppm: Carbon of the chloromethyl (-CH₂Cl) group. - ~20-40 ppm: Other carbons of the cyclopentane and sec-butyl groups. |
| IR (Infrared) | - ~2850-3000 cm⁻¹: C-H stretching vibrations. - ~1450-1470 cm⁻¹: C-H bending vibrations. - ~650-800 cm⁻¹: C-Cl stretching vibration. |
| Mass Spec (EI) | - Molecular Ion (M⁺): m/z = 174 (with an M+2 peak at m/z = 176 in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes). - Key Fragments: Loss of Cl (m/z = 139), loss of CH₂Cl (m/z = 125), loss of the sec-butyl group (m/z = 117). |
Reactivity and Potential Applications
The primary site of reactivity in 1-(butan-2-yl)-1-(chloromethyl)cyclopentane is the C-Cl bond. The chloromethyl group is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions.[6]
Nucleophilic Substitution
The molecule can react with a wide range of nucleophiles (Nu⁻) to introduce new functional groups.
Caption: General scheme for nucleophilic substitution on 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane.
Potential Applications in Drug Discovery and Organic Synthesis:
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Scaffold for Medicinal Chemistry: Substituted cyclopentane derivatives are present in numerous pharmaceuticals.[1] This molecule could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications. The cyclopentane core provides a rigid scaffold that can be elaborated with various functional groups to interact with biological targets.[7]
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Intermediate for Complex Molecule Synthesis: The reactive chloromethyl group allows for the introduction of amines, alcohols, thiols, and other functional groups, making it a useful intermediate in multi-step organic synthesis.[8]
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Fragment-Based Drug Design: The molecule itself or its simple derivatives could be used in fragment-based screening to identify new binding motifs for protein targets.
Safety and Handling
While specific toxicity data for 1-(butan-2-yl)-1-(chloromethyl)cyclopentane is not available, it should be handled with the care typical for chlorinated hydrocarbons.
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Toxicity: Chlorinated hydrocarbons can be toxic if ingested, inhaled, or absorbed through the skin.[6]
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Flammability: The compound is likely flammable.[6]
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Reactivity: The chloromethyl group can be reactive with other chemicals, potentially leading to hazardous reactions.[6]
Recommended Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Store in a cool, dry, well-ventilated area away from incompatible materials.
References
- EvitaChem. ([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane (EVT-13324676).
- Benchchem. A Comparative Guide to the Applications of (1s)-Cyclopent-2-ene-1-carboxylic Acid Derivatives in Drug Discovery.
- Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols.
- Smolecule. (2023, August 15). Buy (Chloromethyl)cyclopentane | 13988-39-1.
- OpenOChem Learn. Preparation of Alkyl Halides and Tosylates from Alcohols.
- Chemistry LibreTexts. (2023, November 07). 10.5: Preparing Alkyl Halides from Alcohols.
- Organic Chemistry 1: An open textbook. 9.3. Preparation of alkyl halides & related (RX).
- PharmaBlock. Cyclopentane Derivatives in Drug Discovery.
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